molecular formula C23H17N3O3S3 B2542061 (E)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide CAS No. 683238-07-5

(E)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No. B2542061
CAS RN: 683238-07-5
M. Wt: 479.59
InChI Key: AJBUPZBRIPQCLI-WJTDDFOZSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry. It includes a benzo[d]thiazole moiety, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements). This moiety is often found in drugs and has various biological activities. The compound also contains a quinoline moiety, another heterocyclic compound often found in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzo[d]thiazole and quinoline moieties, as well as a carboxamide group. The presence of these groups would likely confer a degree of polarity to the molecule, which could influence its solubility and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, its solubility would be influenced by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .

Scientific Research Applications

Theoretical and Computational Studies

  • Antimalarial and Antiviral Potential : A study investigated the antimalarial activity of sulfonamide derivatives, highlighting the importance of theoretical and computational calculations, including molecular docking, to understand their interaction with biological targets. These methodologies could similarly be applied to investigate the potential antiviral and antimalarial activities of the given compound (Fahim & Ismael, 2021).

Synthesis and Reactivity

  • Derivatives Formation and Reactivity : Research on the synthesis and reactivity of related quinoline and thiophene derivatives provides insights into the potential chemical transformations and applications of the specified compound in creating pharmacologically active agents or fluorescent probes (Aleksandrov et al., 2020).

Electrophysiological Activity

  • Cardiac Electrophysiological Activity : The synthesis and study of N-substituted imidazolylbenzamides and benzene-sulfonamides demonstrate the potential of such compounds to act as selective agents affecting cardiac electrophysiology. This suggests a research avenue for exploring the cardiac electrophysiological impacts of the target compound (Morgan et al., 1990).

Fluorescent Probes

  • Fluorescence Properties for Probing : The development of fluorescent probes based on quinoline derivatives, as demonstrated in one study, indicates the potential use of the compound for bioimaging or as a fluorescent marker in various research applications (Bodke et al., 2013).

Cytotoxic Properties and Anticancer Research

  • Cytotoxicity and Anticancer Potential : A study on the synthesis, structure, and in vitro cytotoxic properties of quinoline derivatives bearing different moieties suggests the possible application of the compound in anticancer research, potentially offering a foundation for developing new therapeutic agents (Korcz et al., 2018).

Radical Scavenging and Apoptosis Induction

  • Antioxidant Activity and Apoptosis : The synthesis and assessment of diazenylsulfonamides for their radical scavenging and apoptosis-inducing properties in cancer cell lines suggest another potential application of the compound in investigating its antioxidant effects and pro-apoptotic capabilities in oncological research (Sarangi et al., 2020).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Without more information, it’s difficult to predict the specific mechanism of action of this compound .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activity. It could also involve modifying its structure to enhance its properties or activity .

properties

IUPAC Name

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O3S3/c1-26-19-10-9-14(32(2,28)29)12-21(19)31-23(26)25-22(27)16-13-18(20-8-5-11-30-20)24-17-7-4-3-6-15(16)17/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBUPZBRIPQCLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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